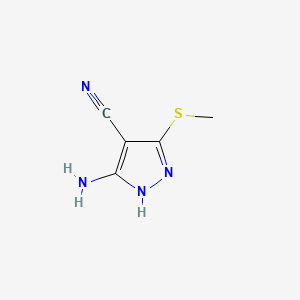

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c1-10-5-3(2-6)4(7)8-9-5/h1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVUVQGOSHLPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352956 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72760-85-1 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-(METHYLTHIO)PYRAZOLE-4-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanism of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the reaction mechanism for the formation of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of the pyrazole core is a cornerstone of heterocyclic chemistry, and understanding the mechanistic underpinnings of its formation is crucial for reaction optimization and the development of novel analogues. This document outlines the key synthetic pathways, presents a plausible reaction mechanism, details experimental protocols, and provides quantitative data from related syntheses.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substituent pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the design of kinase inhibitors and other targeted therapeutics. A thorough understanding of its formation is therefore of significant scientific and industrial interest.

Proposed Reaction Mechanism

The formation of this compound is most plausibly achieved through the cyclocondensation of a suitable three-carbon precursor with hydrazine. A key starting material for this synthesis is 2-[bis(methylthio)methylene]malononitrile . This compound serves as a masked 1,3-dielectrophile, primed for reaction with a dinucleophile like hydrazine.

The proposed reaction mechanism proceeds in the following steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the electrophilic carbon atoms of the ketene dithioacetal. This results in the formation of a tetrahedral intermediate.

-

Elimination of Methanethiol: The tetrahedral intermediate collapses, leading to the elimination of one of the methylthio groups as methanethiol, a good leaving group. This step forms a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining terminal amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

-

Tautomerization: A final tautomerization step yields the aromatic this compound.

Reaction Pathway Visualization

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles, adapted from established literature procedures. This protocol can serve as a starting point for the synthesis of the title compound.

General Procedure for the Synthesis of 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles

Materials:

-

2-[Bis(methylthio)methylene]malononitrile

-

Hydrazine hydrate

-

Ethanol or Dioxane (solvent)

-

Glacial acetic acid (optional, catalyst)

Procedure:

-

A solution of 2-[bis(methylthio)methylene]malononitrile (1 equivalent) is prepared in a suitable solvent such as ethanol or dioxane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Hydrazine hydrate (1-1.2 equivalents) is added dropwise to the solution at room temperature.

-

A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, propanol) to afford the pure this compound.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of the target compound.

Quantitative Data

| 5-Substituent | Starting Material | Reaction Conditions | Yield (%) | Reference |

| Phenyl | 3-Oxo-3-phenylpropanenitrile | Hydrazine, Dioxane, reflux | Good | [1][2] |

| 4-Chlorophenyl | 3-(4-Chlorophenyl)-3-oxopropanenitrile | Hydrazine, Dioxane, reflux | 95 | [1] |

| 2-Thienyl | 3-Oxo-3-(2-thienyl)propanenitrile | Hydrazine, Dioxane, reflux | 93 | [1] |

Conclusion

The formation of this compound is a synthetically accessible process, likely proceeding through a well-understood cyclocondensation mechanism. The use of 2-[bis(methylthio)methylene]malononitrile as a starting material provides a direct and efficient route to this valuable heterocyclic scaffold. The experimental protocols and mechanistic insights provided in this guide are intended to aid researchers in the successful synthesis and further derivatization of this and related compounds for applications in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

-

Molecular Formula: C₅H₆N₄S

-

Molecular Weight: 154.19 g/mol

-

CAS Number: 72760-85-1[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds reported in the scientific literature.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 2.50 | Singlet | 3H | -S-CH₃ | Expected chemical shift for a methyl group attached to a sulfur atom. |

| ~ 5.50 | Broad Singlet | 2H | -NH₂ | Chemical shift can vary with solvent and concentration. |

| ~ 12.0 | Broad Singlet | 1H | -NH (pyrazole ring) | Tautomeric proton, signal may be broad and exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 15 | -S-CH₃ | Typical range for a methyl carbon attached to sulfur. |

| ~ 80 | C4 (C-CN) | The carbon bearing the nitrile group is expected to be significantly shielded. |

| ~ 115 | -CN | Characteristic chemical shift for a nitrile carbon. |

| ~ 150 | C5 (C-S-CH₃) | Carbon atom of the pyrazole ring attached to the methylthio group. |

| ~ 160 | C3 (C-NH₂) | Carbon atom of the pyrazole ring attached to the amino group. |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3400 - 3200 | Strong, Broad | N-H stretching (NH₂ and NH) | Two distinct peaks may be observed for the symmetric and asymmetric stretches of the primary amine. |

| 2220 - 2230 | Strong, Sharp | C≡N stretching | Characteristic absorption for a nitrile group. |

| ~ 1640 | Medium | N-H bending (scissoring) | Deformation vibration of the primary amine. |

| ~ 1560 | Medium | C=N stretching (pyrazole ring) | Ring stretching vibrations. |

| ~ 1450 | Medium | C-H bending (CH₃) | Asymmetric and symmetric bending of the methyl group. |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation | Notes |

| 154 | [M]⁺ | Molecular ion peak. |

| 139 | [M - CH₃]⁺ | Loss of the methyl group. |

| 127 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring. |

| 111 | [M - CH₃S]⁺ | Loss of the methylthio radical. |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles is well-documented and typically involves the cyclization of a suitable precursor with hydrazine. A plausible and efficient route to synthesize the title compound is outlined below.

Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of [Bis(methylthio)methylene]malononitrile

-

To a stirred suspension of a strong base, such as sodium hydride (2.2 equivalents), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), cooled to 0 °C, add malononitrile (1.0 equivalent) dropwise.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Stir the resulting mixture at room temperature for 2-3 hours.

-

Again, cool the mixture to 0 °C and add methyl iodide (2.2 equivalents) dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford [bis(methylthio)methylene]malononitrile.

Step 2: Synthesis of this compound

-

Dissolve [bis(methylthio)methylene]malononitrile (1.0 equivalent) in a suitable solvent, such as ethanol or isopropanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

References

Spectroscopic Analysis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile: A Technical Overview

An in-depth analysis of the 1H and 13C NMR spectroscopic data for the heterocyclic compound 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is not publicly available in the reviewed scientific literature. While the synthesis and characterization of numerous analogous 3-amino-5-substituted-1H-pyrazole-4-carbonitriles have been reported, specific spectral assignments and detailed experimental protocols for the methylthio-substituted derivative remain elusive.

This technical guide addresses the current landscape of spectroscopic information for this compound, providing a framework for its analysis based on data from structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry who require a comprehensive understanding of the characterization of this pyrazole derivative.

Predicted Spectroscopic Data

In the absence of direct experimental data, the following tables present predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the analysis of published data for similar pyrazole structures and general principles of NMR spectroscopy. The expected signals are attributed to the key functional groups and the core pyrazole structure.

Table 1: Predicted 1H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 12.0 - 13.0 | Broad Singlet | 1H | NH (pyrazole ring) |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | NH2 (amino group) |

| ~ 2.5 | Singlet | 3H | S-CH3 (methylthio group) |

Table 2: Predicted 13C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C3 (carbon bearing the amino group) |

| ~ 155 | C5 (carbon bearing the methylthio group) |

| ~ 115 | CN (nitrile carbon) |

| ~ 80 | C4 (carbon bearing the nitrile group) |

| ~ 15 | S-CH3 (methylthio carbon) |

Experimental Protocols

A general experimental protocol for acquiring NMR spectra of pyrazole derivatives is provided below. This methodology can be adapted for the analysis of this compound once a sample is synthesized and purified.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

2. NMR Data Acquisition:

-

1H and 13C NMR spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

For 1H NMR, standard acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

For 13C NMR, a wider spectral width (e.g., 200-220 ppm) is required. A larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

-

Chemical shifts should be referenced internally to the residual solvent peak or to an internal standard such as tetramethylsilane (TMS).

Molecular Structure and NMR Workflow

The following diagrams illustrate the molecular structure of the target compound with atom numbering for NMR assignment and a typical workflow for NMR data acquisition and analysis.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

While a definitive experimental dataset for the 1H and 13C NMR of this compound is not currently available in the public domain, this guide provides a predictive framework and standard operating procedures for its spectroscopic characterization. The provided information is intended to assist researchers in the anticipation of spectral features and in the design of appropriate experimental strategies for the definitive structural elucidation of this compound. Further research is required to isolate or synthesize this compound and publish its complete and verified spectroscopic data.

A Technical Guide to the Crystal Structure Analysis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is not publicly available in crystallographic databases. This guide presents a hypothetical crystal structure analysis based on established methodologies and data from closely related pyrazole derivatives. The presented data is representative and intended to serve as a technical example.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential biological activities and use as a synthetic precursor. Understanding its three-dimensional structure is crucial for elucidating structure-activity relationships, guiding drug design, and predicting its physicochemical properties. This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of this compound, from crystal growth to data analysis and interpretation.

Experimental Protocols

A detailed protocol for the single-crystal X-ray diffraction analysis of the title compound is outlined below.

Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount for a successful structure determination. The following methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks can yield well-formed crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble (the "inner solution"). This vial is then placed in a larger, sealed container with a second solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent should be more volatile than the solvent of the inner solution. Over time, the anti-solvent vapor diffuses into the inner solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower temperatures, to induce crystallization.

X-ray Data Collection

A suitable single crystal is selected and mounted on a diffractometer. Data collection is performed using the following general procedure:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head using a cryoprotectant oil and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Diffractometer: Data is collected on a modern single-crystal X-ray diffractometer, such as a Bruker D8 QUEST or Rigaku XtaLAB Synergy-S, equipped with a sensitive detector (e.g., a CMOS photon-counting detector).

-

Radiation Source: Monochromatic X-ray radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used.

-

Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans). The data collection strategy is optimized to ensure a high completeness of the diffraction data and a good redundancy.

-

Data Processing: The raw diffraction images are processed using software such as Bruker's APEX suite or CrysAlisPro. This involves integration of the reflection intensities, correction for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.

Structure Solution and Refinement

The crystal structure is solved and refined using specialized crystallographic software:

-

Structure Solution: The crystal structure is solved using direct methods or dual-space recycling methods, as implemented in programs like SHELXT or SIR2014. These methods determine the initial positions of the non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares on F². This is typically performed with the SHELXL program. The refinement process involves adjusting the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and a weighting scheme to achieve the best fit between the calculated and observed structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms attached to carbon are placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms attached to nitrogen are typically located in the difference Fourier map and their positions and isotropic displacement parameters are refined freely or with appropriate restraints.

-

Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure the quality and correctness of the model. The final structural data is then deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Data Presentation

The following tables summarize the hypothetical crystallographic data for this compound.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₅H₆N₄S |

| Formula weight | 154.19 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.52(1) Å, α = 90° |

| b = 9.87(2) Å, β = 105.3(1)° | |

| c = 7.64(1) Å, γ = 90° | |

| Volume | 619.1(2) ų |

| Z | 4 |

| Density (calculated) | 1.652 Mg/m³ |

| Absorption coefficient | 0.43 mm⁻¹ |

| F(000) | 320 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Index ranges | -11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -10 ≤ l ≤ 10 |

| Reflections collected | 6450 |

| Independent reflections | 1420 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1420 / 0 / 95 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

Selected Bond Lengths (Å)

| Atom1 | Atom2 | Length |

| S1 | C5 | 1.745(2) |

| S1 | C6 | 1.798(3) |

| N1 | N2 | 1.373(2) |

| N1 | C5 | 1.334(3) |

| N2 | C3 | 1.381(3) |

| N3 | C3 | 1.335(3) |

| N4 | C7 | 1.148(3) |

| C3 | C4 | 1.421(3) |

| C4 | C5 | 1.392(3) |

| C4 | C7 | 1.435(3) |

Selected Bond Angles (°)

| Atom1 | Atom2 | Atom3 | Angle |

| C5 | S1 | C6 | 102.5(1) |

| N2 | N1 | C5 | 111.8(2) |

| C3 | N2 | N1 | 104.9(2) |

| N3 | C3 | N2 | 118.5(2) |

| N3 | C3 | C4 | 130.2(2) |

| N2 | C3 | C4 | 111.3(2) |

| C5 | C4 | C3 | 105.8(2) |

| C5 | C4 | C7 | 126.5(2) |

| C3 | C4 | C7 | 127.7(2) |

| N1 | C5 | C4 | 106.2(2) |

| N1 | C5 | S1 | 123.4(2) |

| C4 | C5 | S1 | 130.4(2) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for crystal structure analysis.

Molecular Structure and Intermolecular Interactions

This diagram shows a hypothetical molecular structure and potential hydrogen bonding interactions in the crystal lattice.

Caption: Molecular structure and a potential hydrogen bond.

Conclusion

This technical guide has detailed the hypothetical crystal structure analysis of this compound. By following the outlined experimental protocols, from crystal growth to data refinement, a high-quality crystal structure can be determined. The representative data presented in the tables and the visualizations of the workflow and molecular interactions provide a comprehensive framework for researchers working with this and related compounds. The structural insights gained from such an analysis are invaluable for applications in drug discovery and materials science.

In-Depth Technical Guide: 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

CAS Number: 72760-85-1

This technical guide provides a comprehensive overview of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and a summary of its reported biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 72760-85-1 | [1] |

| Molecular Formula | C5H6N4S | [1] |

| Molecular Weight | 154.19 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | >97% (Commercially available) | [1] |

Synthesis and Characterization

Experimental Protocol: Synthesis of 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles (General Procedure)

This protocol is adapted from methodologies reported for the synthesis of structurally similar compounds.[3][4]

Materials:

-

Appropriate β-ketonitrile or equivalent precursor

-

Hydrazine hydrate or a suitable hydrazine salt

-

Solvent (e.g., ethanol, dioxane, or acetic acid)

-

Base (if required, e.g., potassium carbonate)

Procedure:

-

Dissolve the starting β-ketonitrile precursor (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add hydrazine hydrate (1-1.2 equivalents) to the solution. If a hydrazine salt is used, a base may be required to liberate the free hydrazine.

-

The reaction mixture is then heated to reflux for a period ranging from 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane) to yield the pure 3-amino-5-substituted-1H-pyrazole-4-carbonitrile.

Characterization Data

The following table summarizes typical spectroscopic data for aminopyrazole-4-carbonitrile derivatives, which would be expected for this compound.[3][7][8][9]

| Spectroscopic Data | Characteristic Peaks/Signals |

| ¹H NMR | δ (ppm): Signals for the amino group (NH2) protons, a singlet for the pyrazole NH proton, and signals corresponding to the methylthio group. |

| ¹³C NMR | δ (ppm): Resonances for the carbon atoms of the pyrazole ring, the nitrile carbon, and the methylthio carbon. |

| IR (cm⁻¹) | Peaks corresponding to N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=N and C=C stretching of the pyrazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the compound. |

Biological Activity

Derivatives of 3-amino-1H-pyrazole-4-carbonitrile have been reported to exhibit a range of biological activities, including anticancer and antimicrobial properties.[10][11][12][13][14][15][16] While specific quantitative data for this compound is limited in the public domain, the following sections present data for structurally related compounds to provide an indication of its potential bioactivity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation.[12][13][17]

Table of IC₅₀ Values for Structurally Related Pyrazole Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Derivative 1 | MCF-7 (Breast) | 5.21 | [12] |

| Pyrazole Derivative 2 | HepG2 (Liver) | 3.53 | [12] |

| Pyrazole Derivative 3 | HCT116 (Colon) | 10.7 | [10] |

| Pyrazolo[3,4-d]pyrimidine 4b | U937 (Leukemia) | <20 | |

| Pyrazolo[3,4-d]pyrimidine 4l | U937 (Leukemia) | <20 |

Antimicrobial Activity

The pyrazole scaffold is also a key feature in many compounds with significant antimicrobial activity.[11][14][15][16]

Table of Minimum Inhibitory Concentration (MIC) Values for Structurally Related Pyrazole Derivatives:

| Compound | Bacterial/Fungal Strain | MIC (µg/mL or µmol/mL) | Reference |

| Pyrano[2,3-c]pyrazole 5c | Klebsiella pneumoniae | 6.25 | [16] |

| Pyrano[2,3-c]pyrazole 5c | Listeria monocytogenes | 50 | [16] |

| Pyrazolo[3,4-b]pyridine 4a | E. coli | 1.0 mg/mL | [11] |

| Pyrazolo[3,4-b]pyridine 4c | S. aureus | 1.0 mg/mL | [11] |

| Quinoline-Pyrido[2,3-d]pyrimidinone 10 | Various Bacteria/Fungi | 1-5 µmol/mL | [15] |

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Logical Relationship of Biological Activities

Caption: Potential biological activities and mechanisms of action.

References

- 1. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile [mdpi.com]

- 2. 3-Amino-5-methylthio-1H-pyrazole-4-carbonitrile, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 3-AMINO-5-(METHYLTHIO)PYRAZOLE-4-CARBONITRILE(72760-85-1) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. iris.unife.it [iris.unife.it]

Biological Activity Screening of Novel Pyrazole Carbonitrile Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carbonitrile derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their versatile scaffold allows for diverse substitutions, leading to potent agents with potential applications in oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth overview of the biological activity screening of novel pyrazole carbonitrile compounds, focusing on their synthesis, detailed experimental protocols for various screening assays, and the signaling pathways they modulate. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Synthesis of Pyrazole Carbonitrile Derivatives

The synthesis of pyrazole carbonitrile derivatives often involves multicomponent reactions, providing an efficient and atom-economical approach to this scaffold. A common method is a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[1][2]

General Synthetic Protocol:

A typical synthesis involves the reaction of an appropriate aldehyde, malononitrile, and phenylhydrazine in the presence of a suitable catalyst and solvent. For instance, a mixture of phenylhydrazine, a benzaldehyde derivative, and malononitrile can be stirred in a water/ethanol solvent at a specific temperature in the presence of a catalyst like LDH@PTRMS@DCMBA@CuI nanoparticles. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is separated, and the product is isolated and purified, often through recrystallization from a solvent like ethanol.[3] The structure of the synthesized compounds is then confirmed using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR.[1][2]

Anticancer Activity Screening

The anticancer potential of novel pyrazole carbonitrile compounds is a primary focus of research. The most common in vitro method to assess cytotoxicity is the MTT assay.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4][5]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the pyrazole carbonitrile compounds in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Treat the cells with various concentrations of the compounds and include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.[4]

Quantitative Data: Anticancer Activity of Pyrazole Carbonitrile Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 (Pyrazole-Indole Hybrids) | |||

| 7a | HepG2 | 6.1 ± 1.9 | [8] |

| 7b | HepG2 | 7.9 ± 1.9 | [8] |

| Series 2 (Pyrazole Derivatives) | |||

| 2 | A549 | - | [6] |

| Series 3 (Pyrazolyl-thiourea Derivatives) | |||

| VIa | Human cell lines | 1.28 | [9] |

| VIe | Human cell lines | 0.94 | [9] |

| Series 4 (Pyrazole-Thiophene Hybrids) | |||

| 2 | MCF-7 | 16.25 (µg/mL) | [10] |

| 14 | MCF-7 | 16.33 (µg/mL) | [10] |

| Series 5 (Aminopyrimidinyl Pyrazole Analogs) | |||

| 15 | - | - | [11] |

| Series 6 (1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines) | |||

| 4 | HepG2 & MCF-7 | - | [12] |

| 7 | HepG2 & MCF-7 | - | [12] |

| 10 | HepG2 & MCF-7 | - | [12] |

| 5 | HepG2 & MCF-7 | - | [12] |

| 6 | HepG2 & MCF-7 | - | [12] |

| 11 | HepG2 & MCF-7 | - | [12] |

Antimicrobial Activity Screening

Pyrazole carbonitrile derivatives have also shown significant promise as antimicrobial agents. The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Assay

Principle: This method assesses the ability of a compound to inhibit the growth of a microorganism. The compound diffuses from a well through a solid agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Procedure: [13][14][15][16][17]

-

Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and sterilize it. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Klebsiella pneumoniae). Spread the inoculum uniformly over the surface of the agar plate.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.

-

Compound Application: Prepare solutions of the pyrazole carbonitrile compounds in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 100 µg/mL). Add a fixed volume of the compound solution into each well. A solvent control and a standard antibiotic (e.g., Ampicillin) are also included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Quantitative Data: Antimicrobial Activity of Pyrazole Carbonitrile Derivatives

| Compound/Series | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| [III]a-e | Staphylococcus aureus (G+) | - | [13] |

| [III]a-e | Klebsiella pneumoniae (G-) | - | [13] |

| Chloro derivatives | S. aureus, C. albicans | > 10 mm | [15] |

Enzyme Inhibition Screening

Many pyrazole carbonitrile compounds exert their biological effects by inhibiting specific enzymes that are crucial for disease progression. Various in vitro assays are used to determine the inhibitory potential of these compounds against different enzymes.

Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay

Principle: The inhibitory activity against carbonic anhydrase is determined spectrophotometrically by measuring the enzyme-catalyzed hydration of CO2.

Procedure: [18][19][20][21][22]

-

Reaction Mixture: The assay is performed in a tris-base buffer (pH 7.4) containing ZnCl2.

-

Incubation: The enzyme solution is incubated with the test compound (dissolved in a suitable solvent like DMSO) for a specific time at a controlled temperature (e.g., 10 minutes at 25°C).

-

Substrate Addition: The reaction is initiated by adding the substrate (e.g., p-nitrophenyl acetate).

-

Measurement: The rate of the catalyzed reaction is monitored by measuring the change in absorbance at a specific wavelength.

-

Data Analysis: The inhibitory activity is expressed as the concentration of the compound required to inhibit the enzyme activity by 50% (IC50 or Ki).

Quantitative Data: Carbonic Anhydrase Inhibition by Pyrazole Derivatives

| Compound | CA Isoform | Ki (nM) | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamides | |||

| 1f | hCA I | 58.8 | [22] |

| 1g | hCA I | 66.8 | [22] |

| 1k | hCA I | 88.3 | [22] |

| 1k | hCA II | 5.6 | [22] |

| 1f | hCA II | 6.6 | [22] |

| 1,3,5-trisubstituted-pyrazolines | |||

| 13 | hCA I | 316.7 ± 9.6 | [20] |

| 14 | hCA I | - | [20] |

| 13 | hCA II | 412.5 ± 115.4 | [20] |

| 14 | hCA II | - | [20] |

| Pyrazole-based benzene sulfonamides | |||

| 4j | hCAII | IC50 = 0.39 ± 0.05 µM | [18] |

| 4j | hCAIX | IC50 = 0.15 ± 0.07 µM | [18] |

| 4j | hCAXII | IC50 = 0.28 ± 0.05 µM | [18] |

Experimental Protocol: Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

Principle: The inhibitory activity against CDK2 is often measured using a kinase assay kit that detects the amount of ATP remaining after the kinase reaction.

-

Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the CDK2 enzyme, a substrate, and ATP.

-

Inhibitor Addition: The pyrazole carbonitrile compounds are added at various concentrations.

-

Kinase Reaction: The reaction is initiated and incubated at a specific temperature for a set time.

-

Detection: A detection reagent (e.g., Kinase-Glo) is added, which produces a luminescent signal proportional to the amount of ATP present.

-

Measurement: The luminescence is measured using a microplate reader.

-

Data Analysis: The inhibitory activity is calculated based on the reduction in kinase activity and expressed as IC50 values.

Quantitative Data: CDK2 Inhibition by Pyrazole Derivatives

| Compound | IC50 (µM) | Reference |

| Pyrazolyl-thiourea Derivatives | ||

| VIa | 1.28 | [9] |

| VIe | 0.94 | [9] |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | ||

| 15 | Ki = 0.005 | [11] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | ||

| 4 | - | [12] |

| 7 | - | [12] |

| 10 | - | [12] |

| 5 | - | [12] |

| 6 | - | [12] |

| 11 | - | [12] |

| Pyrazole and Pyrazolo[1,5-a] pyrimidine derivatives | ||

| 2d | - | [24] |

| 2g | - | [24] |

| 7d | 24.24 (HepG2) | [24] |

| 10b | 17.12 (HepG2) | [24] |

Experimental Protocol: EGFR and VEGFR-2 Kinase Inhibition Assay

Principle: The inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is determined using specific kinase assay kits. These assays typically measure the phosphorylation of a substrate by the respective kinase.

Procedure: [8][10][25][26][27][28][29][30]

-

Assay Setup: The assay is performed in a 96-well plate format.

-

Reaction Components: The reaction mixture contains the respective kinase (EGFR or VEGFR-2), a specific substrate, and ATP.

-

Inhibitor Addition: Pyrazole carbonitrile compounds are added at varying concentrations.

-

Kinase Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The level of substrate phosphorylation is quantified, often using an ELISA-based method or a luminescence-based assay.

-

Data Analysis: The IC50 values are calculated to determine the potency of the compounds as EGFR or VEGFR-2 inhibitors.

Quantitative Data: EGFR and VEGFR-2 Inhibition by Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Fused Pyrazole Derivatives | |||

| 3 | EGFR | 0.06 | [25] |

| 9 | VEGFR-2 | 0.22 | [25] |

| 12 | Dual EGFR/VEGFR-2 | - | [25] |

| Pyrazole-Thiophene Hybrids | |||

| 2 | Wild EGFR | 16.25 (µg/mL) | [10] |

| 14 | Wild EGFR | 16.33 (µg/mL) | [10] |

| 2 | Mutant (T790M) EGFR | 17.8 (µg/mL) | [10] |

| 14 | Mutant (T790M) EGFR | 16.6 (µg/mL) | [10] |

| 8 | VEGFR-2 | 35.85 (µg/mL) | [10] |

| Pyrazolopyridine Derivatives | |||

| 3f | Dual EGFR/VEGFR-2 | 0.066 (EGFR), 0.102 (VEGFR-2) | [27] |

| Thiazolyl-pyrazolines | |||

| 10b | EGFR | 0.0407 | [29] |

| 10d | EGFR | 0.0325 | [29] |

| 10b | VEGFR-2 | 0.0784 | [29] |

| 10d | VEGFR-2 | 0.043 | [29] |

Experimental Protocol: Phosphoinositide 3-kinase (PI3K) Inhibition Assay

Principle: PI3K activity is measured by quantifying the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2).

-

Reaction Setup: The assay is typically carried out in a 96-well plate.

-

Reaction Components: The reaction mixture includes the PI3K enzyme, the substrate PIP2, and ATP.

-

Inhibitor Addition: The pyrazole carbonitrile compounds are added at different concentrations.

-

Kinase Reaction: The reaction is incubated to allow for the production of PIP3.

-

Detection: The amount of PIP3 produced is quantified using various methods, such as ELISA or fluorescence-based probes that specifically bind to PIP3.

-

Data Analysis: The IC50 values are determined to assess the inhibitory potency of the compounds.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole carbonitrile compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

CDK/Rb Pathway Inhibition

Cyclin-dependent kinases (CDKs), particularly CDK2, play a crucial role in cell cycle progression.[35][36][37] Inhibition of CDK2 by pyrazole derivatives can lead to cell cycle arrest, typically at the G1/S phase, and induce apoptosis.[11][24]

Caption: Inhibition of the CDK/Rb pathway by a pyrazole compound.

EGFR/VEGFR-2 Dual Inhibition Pathway

EGFR and VEGFR-2 are receptor tyrosine kinases that play critical roles in cancer cell proliferation, survival, and angiogenesis.[25][28] Dual inhibition of these receptors by pyrazole compounds can lead to a synergistic antitumor effect.

Caption: Dual inhibition of EGFR and VEGFR-2 signaling by a pyrazole compound.

JAK/STAT Signaling Pathway Inhibition

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for mediating signals from cytokines and growth factors, which are involved in inflammation and cancer.[38][39][40][41][42] Pyrazole derivatives have been identified as potent inhibitors of JAKs.

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole compound.

Conclusion

Novel pyrazole carbonitrile compounds represent a versatile and potent class of molecules with significant potential in drug discovery. Their broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, makes them attractive candidates for further development. This technical guide provides a comprehensive overview of the screening methodologies and known mechanisms of action for these compounds, serving as a valuable resource for researchers in the field. The detailed experimental protocols and visual representations of signaling pathways aim to facilitate the design and execution of future studies to unlock the full therapeutic potential of pyrazole carbonitrile derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. broadpharm.com [broadpharm.com]

- 8. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and CDK2 inhibition profiling of novel pyrazolyl-thiourea derivatives as potential anti-inflammatory agents | Anaesthesia, Pain & Intensive Care [apicareonline.com]

- 10. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. chemmethod.com [chemmethod.com]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 24. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. tandfonline.com [tandfonline.com]

- 31. thaiscience.info [thaiscience.info]

- 32. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]

- 34. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

- 41. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 42. researchgate.net [researchgate.net]

In Vitro Evaluation of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro evaluation data for 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview of its role as a key synthetic intermediate and outlines the standard in vitro methodologies used for evaluating closely related pyrazole derivatives. The biological activities and quantitative data presented herein pertain to these derivatives and are intended to serve as a reference for potential research directions.

Executive Summary

This compound is a heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of bioactive pyrazole derivatives. While this compound itself is noted for potential biological activities, including anti-fungal, anti-bacterial, and anti-tumor effects, its primary role in medicinal chemistry has been as a foundational scaffold for the development of novel therapeutic agents. This technical guide summarizes the known applications of its derivatives, provides detailed experimental protocols for their in vitro evaluation, and visualizes relevant biological pathways and experimental workflows.

Role as a Synthetic Intermediate

This compound is a key building block for the synthesis of various fused pyrazole heterocyclic systems. Its reactive amino and cyano groups, along with the methylthio moiety, allow for a variety of chemical modifications, leading to the generation of diverse chemical libraries for drug discovery.

Inferred Biological Activities from Derivatives

The extensive research on pyrazole derivatives synthesized from this compound suggests a broad spectrum of pharmacological activities. The following table summarizes the in vitro activities of some of its notable derivatives.

| Derivative Class | Biological Activity | Target Cell Line(s)/Enzyme(s) | Reported IC₅₀/Activity |

| Pyrazole-Indole Hybrids | Anticancer | HepG2, MCF-7, HCT-116, A549 | IC₅₀ values in the low micromolar range |

| Pyrazolo[1,5-a]pyrimidines | Anticancer | Various cancer cell lines | Potent cytotoxic effects observed |

| Carboxamide Derivatives | Antimicrobial, Antifungal | Various bacterial and fungal strains | Significant inhibitory activity reported |

| Imidazol-Pyrazole Hybrids | Anticancer, Antibacterial | EGFR, A549, HepG2, E. coli | IC₅₀ values in the sub-micromolar to low micromolar range |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically employed in the evaluation of pyrazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound or its derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the test compound in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Enzyme Inhibition Assay (e.g., Kinase Assay)

Many pyrazole derivatives have been identified as kinase inhibitors. The following is a general protocol for a kinase inhibition assay.

Materials:

-

Recombinant kinase (e.g., EGFR, FGFR)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Add the kinase and its substrate to the wells of a 384-well plate.

-

Add the test compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of product formed (e.g., ADP) using a detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Synthetic Pathway for Pyrazole Derivatives

Caption: Synthetic workflow from the core compound to lead identification.

General Experimental Workflow for In Vitro Evaluation

Caption: A typical workflow for the in vitro evaluation of a test compound.

Hypothetical Signaling Pathway Inhibition

Many pyrazole derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival.

Potential Therapeutic Targets of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While direct therapeutic targets of this compound are not extensively documented in publicly available research, its derivatives have shown significant potential as inhibitors of several key enzymes and proteins implicated in disease, particularly in the field of oncology. This technical guide consolidates the available information on the potential therapeutic avenues for this compound, focusing on the targets of its close analogs and providing detailed experimental methodologies for their investigation.

The primary therapeutic potential of compounds derived from this pyrazole core appears to be centered around the inhibition of protein kinases and the disruption of microtubule dynamics, both critical processes in the development and proliferation of cancer. This guide will delve into these potential targets, presenting quantitative data from relevant studies on its derivatives, detailed experimental protocols for key biological assays, and visual representations of associated signaling pathways and workflows.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activity of its derivatives, the primary therapeutic area for this compound is anticipated to be oncology . The core structure is a versatile scaffold for the development of inhibitors targeting key cellular processes involved in cancer progression.

Two prominent potential mechanisms of action have been identified through the study of its analogs:

-

Kinase Inhibition: The pyrazole ring is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of 3-amino-1H-pyrazole have been shown to inhibit various protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

-

Tubulin Polymerization Inhibition: Some pyrazole-containing compounds have been found to interfere with the dynamics of microtubule assembly. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.

Quantitative Data for Derivatives

Table 1: Kinase Inhibitory Activity of 3-Amino-1H-pyrazole Derivatives

| Derivative Class | Target Kinase | IC50 / Ki (nM) | Reference Compound Example |

| Pyrimidinyl-pyrazoles | CDK16 | 33 (EC50) | 43d (as described in literature) |

| Pyrimidinyl-pyrazoles | JNK3 | 227 | 8a (as described in literature) |

| Pyrazolo[3,4-d]pyrimidines | EGFRWT | 8.21 (µM) | 12b (as described in literature) |

| Pyrazolo[3,4-d]pyrimidines | EGFRT790M | 19.56 (µM) | 12b (as described in literature) |

| Indenopyrazoles | Tubulin Polymerization | 7,300 | 5b (as described in literature) |

Table 2: Anti-proliferative Activity of 3-Amino-1H-pyrazole Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound Example |

| Pyrazolo[3,4-d]pyrimidines | A549 | Lung Cancer | 8.21 | 12b (as described in literature) |

| Pyrazolo[3,4-d]pyrimidines | HCT-116 | Colon Cancer | 19.56 | 12b (as described in literature) |

| Indenopyrazoles | K562 | Leukemia | 0.021 | 5b (as described in literature) |

| Indenopyrazoles | A549 | Lung Cancer | 0.69 | 5b (as described in literature) |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the potential mechanisms of action, the following diagrams, generated using the DOT language, illustrate a key signaling pathway that could be targeted and a typical experimental workflow for inhibitor screening.

Caption: MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Caption: A typical workflow for the screening and development of kinase inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound and its derivatives as potential therapeutic agents.

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

ATP (adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader (luminometer)

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a white, opaque 384-well microplate, add the test compound dilutions. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the purified kinase and the specific peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vitro Tubulin Polymerization Assay

Objective: To assess the effect of a test compound on the in vitro assembly of tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

Test compound (dissolved in DMSO)

-

Paclitaxel (positive control for polymerization promotion)

-

Vinblastine or colchicine (positive controls for polymerization inhibition)

-

Spectrophotometer with temperature control

Procedure:

-

Prepare solutions of the test compound at various concentrations in polymerization buffer.

-

On ice, add the test compound solutions to a 96-well plate.

-

Add cold, purified tubulin to each well.

-

Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance versus time to generate polymerization curves.

-

Compare the curves of the test compound-treated samples to the positive and negative controls to determine if the compound inhibits or promotes tubulin polymerization.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT-116)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader (absorbance)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include untreated and vehicle (DMSO) controls.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

Objective: To detect and quantify apoptosis (programmed cell death) induced by a test compound in a cell population using flow cytometry.

Materials:

-

Cancer cell line

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

The cell population will be differentiated into four quadrants:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. While direct evidence of its specific molecular targets is limited, the extensive research on its derivatives strongly suggests that protein kinases and tubulin are high-priority targets for investigation. The data and protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Further studies involving high-throughput screening against diverse enzyme panels and in various cancer cell lines are warranted to fully elucidate the therapeutic targets and mechanism of action of this compound and its next-generation analogs.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of various derivatives starting from 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile. This versatile building block is a valuable precursor for the synthesis of a range of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Overview of Synthetic Pathways

This compound offers several reactive sites for derivatization, including the 3-amino group, the 4-carbonitrile group, and the N1 position of the pyrazole ring. The primary synthetic strategies involve the condensation of the amino group with various electrophiles to construct fused heterocyclic systems or to introduce functionalized side chains.

A key application of this starting material is the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine bioisosteres and have been investigated as kinase inhibitors and for other therapeutic applications. The general approach involves the reaction of the 3-amino group and the 4-carbonitrile with a one-carbon synthon to form the pyrimidine ring.

This document outlines a detailed, multi-step protocol for the synthesis of a substituted pyrazolo[3,4-d]pyrimidine derivative, starting with the N-arylation of a pyrazole precursor followed by cyclization. Additionally, a protocol for the derivatization of the 3-amino group is provided.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylthio-1-[6-(p-tolyl)pyridazin-3-yl]pyrazolo[3,4-d]pyrimidine-4-amine

This protocol details a two-step synthesis of a pyrazolo[3,4-d]pyrimidine derivative. The first step involves the synthesis of the N-substituted pyrazole intermediate, and the second step is the cyclization to form the final product.

Step 1: Synthesis of 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile

This reaction involves the condensation of a hydrazine with a ketene S,S-acetal to form the substituted pyrazole.

-

Materials:

-

3-Hydrazino-6-(p-tolyl)pyridazine

-

Ketene S,S-acetal derivative of this compound

-

Methanol

-

-

Procedure:

-

To a cold solution of 3-hydrazino-6-(p-tolyl)pyridazine (10 mmol) in methanol (100 mL), add the ketene S,S-acetal (10 mmol).

-

Stir the reaction mixture at room temperature for 3-6 hours.

-

Allow the reaction to stand overnight.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the residue from a suitable solvent to obtain the pure product.[1]

-

Step 2: Synthesis of 3-Methylthio-1-[6-(p-tolyl)pyridazin-3-yl]pyrazolo[3,4-d]pyrimidine-4-amine

This step involves the cyclization of the o-aminonitrile intermediate.

-

Materials:

-

5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile

-

Methanol saturated with ammonia

-

-

Procedure:

-

Add the 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile (3 mmol) to methanol (20 mL) that has been saturated with ammonia at 0°C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the solid from an appropriate solvent to yield the final product.[1]

-

Protocol 2: Synthesis of 5-Methoxymethyleneamino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile

This protocol describes the derivatization of the 5-amino group of the pyrazole intermediate.

-

Materials:

-

5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile

-

Triethylorthoformate

-

Acetic anhydride

-

Ethanol (for recrystallization)

-

-

Procedure:

-

A mixture of 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile (10 mmol), triethylorthoformate (3 mL), and acetic anhydride (3 mL) is refluxed for 6 hours.[1]

-

Remove the solvent under reduced pressure.

-

The resulting solid is recrystallized from ethanol to give the purified product.[1]

-

Data Presentation

The following table summarizes the quantitative data for the synthesized compounds described in the protocols.

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data Reference |

| 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile | C₁₆H₁₄N₆S | - | - | [1] |

| 3-Methylthio-1-[6-(p-tolyl)pyridazin-3-yl]pyrazolo[3,4-d]pyrimidine-4-amine | C₁₈H₁₅N₇S | 81 | 275 | [1] |

| 5-Methoxymethyleneamino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile | C₁₈H₁₆N₆OS | 75 | 132 | [1] |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols.

Caption: Workflow for Protocol 1.

Caption: Workflow for Protocol 2.

Further Derivatization Strategies

The this compound scaffold can be further elaborated through various reactions. While specific examples with the methylthio substituent are limited in the literature, general methodologies for 3-aminopyrazole-4-carbonitriles can be applied. These include:

-

Acylation of the 3-amino group: Reaction with acyl chlorides or anhydrides can introduce a variety of substituents.

-

Reaction with isocyanates and isothiocyanates: This leads to the formation of urea and thiourea derivatives, respectively.

-

Cyclization with other one-carbon synthons: Reagents such as formic acid, formamide, urea, and thiourea can be used to construct the pyrazolo[3,4-d]pyrimidine ring system under different conditions.

-

Reactions of the nitrile group: The nitrile functionality can potentially be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, opening up further avenues for derivatization.